molecular formula C16H23N3O2 B4520444 1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-3-carboxamide

1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-3-carboxamide

Cat. No.: B4520444
M. Wt: 289.37 g/mol
InChI Key: UHAJGOWVKNAJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2-dimethylpropanoyl)-N-(pyridin-4-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H23N3O2 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-4-pyridinyl-3-piperidinecarboxamide is 289.17902698 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • A study on the synthesis of new 1H-1-pyrrolylcarboxamides, which are structurally related to the target compound, explored their potential pharmacological activities. These compounds were synthesized via acyl chlorides, highlighting a method that could be applicable to the synthesis and functional exploration of "1-(2,2-dimethylpropanoyl)-N-4-pyridinyl-3-piperidinecarboxamide" derivatives (Bijev, Prodanova, & Nankov, 2003).

Materials Science Applications

  • Research on polyamides containing pendant pentadecyl chains, although not directly related, showcases the versatility of similar structures in creating materials with enhanced solubility and thermal stability. This study could provide a framework for investigating the material properties of related compounds (More, Pasale, & Wadgaonkar, 2010).

Antimicrobial and Antituberculosis Activity

  • A new amidrazone derivative demonstrated significant activity against mycobacteria, suggesting that structural analogs, including those related to "1-(2,2-dimethylpropanoyl)-N-4-pyridinyl-3-piperidinecarboxamide," could be explored for antimycobacterial properties (Billington, Lowe, Rathbone, & Schwalbe, 2000).

Antioxidant Properties

  • The synthesis of cyanoacetamide derivatives, including benzothiophenes with notable antitumor and antioxidant activities, highlights the potential for "1-(2,2-dimethylpropanoyl)-N-4-pyridinyl-3-piperidinecarboxamide" to serve as a precursor or template in the design of molecules with significant biological activities (Bialy & Gouda, 2011).

Development of Antimyotonic Agents

  • Constrained analogues of tocainide, including ones related to the target compound, have been synthesized as potent skeletal muscle sodium channel blockers, indicating their potential use in developing antimyotonic agents (Catalano et al., 2008).

Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-N-pyridin-4-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-16(2,3)15(21)19-10-4-5-12(11-19)14(20)18-13-6-8-17-9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAJGOWVKNAJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.